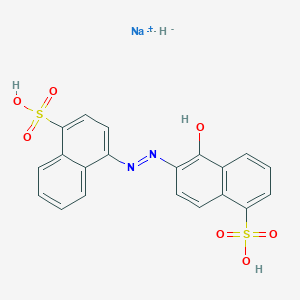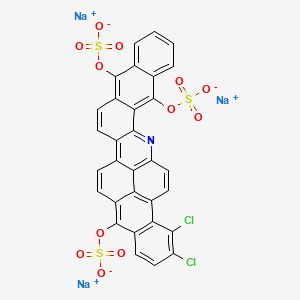
Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- typically involves multiple steps:
Formation of the 5-acetyl-2-methoxyphenyl intermediate: This can be achieved through the acetylation of 2-methoxyphenyl compounds.
Synthesis of the 1,3,5-triazine ring: This step involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of intermediates:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)
- 5-acetyl-2-methylbenzonitrile
- Acetamide, N-(2-methoxyphenyl)-
Uniqueness
Benzonitrile, 4-((4-((5-acetyl-2-methoxyphenyl)methyl)-6-amino-1,3,5-triazin-2-yl)amino)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
205381-74-4 |
|---|---|
Fórmula molecular |
C20H18N6O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[[4-[(5-acetyl-2-methoxyphenyl)methyl]-6-amino-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C20H18N6O2/c1-12(27)14-5-8-17(28-2)15(9-14)10-18-24-19(22)26-20(25-18)23-16-6-3-13(11-21)4-7-16/h3-9H,10H2,1-2H3,(H3,22,23,24,25,26) |
Clave InChI |
QZPBCAYTGXYGCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)


![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)







